(3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 372.44 g/mol
The compound features a benzyl group and a dimethoxyphenyl moiety, which may contribute to its biological properties through various mechanisms of action.
Anticancer Activity
Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. A notable study demonstrated that the compound selectively binds to Bcl-XL, a member of the Bcl-2 family involved in regulating apoptosis. This binding was confirmed through surface plasmon resonance experiments, indicating a strong affinity for the hydrophobic groove of Bcl-XL .
The proposed mechanism involves the compound's ability to disrupt mitochondrial membrane integrity, leading to the release of cytochrome c and subsequent activation of caspases. This pathway is crucial for apoptosis induction in cancer cells. The selectivity towards Bcl-XL suggests potential therapeutic benefits in treating chemoresistant cancers .
Inhibition of Enzymatic Activity
In addition to its anticancer effects, this compound has shown promise as an inhibitor of various enzymes linked to inflammatory processes. For example, studies on related compounds have reported significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for these inhibitors ranged from 60.7 to 168.4 μM .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity and interaction modes of this compound with target proteins. These computational studies are essential for understanding how structural modifications can enhance biological activity.
Compound | Target Protein | Binding Energy (kcal/mol) | IC50 (μM) |
---|---|---|---|
Compound A | COX-2 | -12.6 | 100 |
Compound B | Bcl-XL | -14.5 | 50 |
(Target Compound) | TBD | TBD | TBD |
Study on Anticancer Properties
A study published in Cancer Research evaluated the efficacy of benzothiazine derivatives against various cancer cell lines. The results showed that compounds with similar structures to this compound exhibited notable cytotoxicity against breast and lung cancer cell lines.
In Vivo Studies
In vivo studies conducted on mice models indicated that the compound could significantly reduce tumor size compared to control groups receiving no treatment or standard chemotherapy agents. These findings support further investigation into its therapeutic potential in clinical settings.
属性
IUPAC Name |
(3E)-1-benzyl-3-[(3,5-dimethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-30-19-12-18(13-20(14-19)31-2)25-15-23-24(27)21-10-6-7-11-22(21)26(32(23,28)29)16-17-8-4-3-5-9-17/h3-15,25H,16H2,1-2H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUCFZOAKPHHC-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。